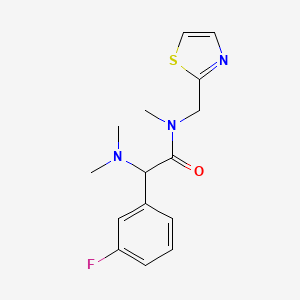![molecular formula C11H8N4O2 B5653066 3-methyl-4H-[1,2,4]triazino[3,4-b]quinazoline-4,6(11H)-dione](/img/structure/B5653066.png)
3-methyl-4H-[1,2,4]triazino[3,4-b]quinazoline-4,6(11H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-methyl-4H-[1,2,4]triazino[3,4-b]quinazoline-4,6(11H)-dione is a heterocyclic compound that belongs to the class of triazinoquinazolines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound consists of a triazine ring fused with a quinazoline ring, with a methyl group at the 3-position and a dione functionality at the 4,6-positions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-4H-[1,2,4]triazino[3,4-b]quinazoline-4,6(11H)-dione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminobenzamide with formic acid and hydrazine hydrate to form the triazine ring, followed by cyclization with a suitable aldehyde to form the quinazoline ring . The reaction conditions often require refluxing in ethanol or another suitable solvent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Catalysts and automated systems may also be employed to streamline the production process.
化学反応の分析
Types of Reactions
3-methyl-4H-[1,2,4]triazino[3,4-b]quinazoline-4,6(11H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the triazine or quinazoline rings, with reagents such as alkyl halides or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Formation of corresponding quinazoline derivatives with oxidized functional groups.
Reduction: Formation of reduced triazinoquinazoline derivatives.
Substitution: Formation of substituted triazinoquinazoline derivatives with various functional groups.
科学的研究の応用
3-methyl-4H-[1,2,4]triazino[3,4-b]quinazoline-4,6(11H)-dione has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential antimicrobial and antiviral activities.
Industry: Utilized in the development of new materials with specific properties, such as fluorescence or conductivity.
作用機序
The mechanism of action of 3-methyl-4H-[1,2,4]triazino[3,4-b]quinazoline-4,6(11H)-dione involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit the activity of specific enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to the disruption of cellular processes and pathways, ultimately resulting in the desired biological effect, such as antimicrobial or anticancer activity .
類似化合物との比較
Similar Compounds
1,2,4-triazolo[3,4-b]quinazoline: Similar structure but lacks the methyl group at the 3-position.
1,2,4-triazino[3,4-b]benzoxazole: Contains a benzoxazole ring instead of a quinazoline ring.
1,2,4-triazino[3,4-b]thiadiazole: Contains a thiadiazole ring instead of a quinazoline ring.
Uniqueness
3-methyl-4H-[1,2,4]triazino[3,4-b]quinazoline-4,6(11H)-dione is unique due to its specific substitution pattern and the presence of both triazine and quinazoline rings
特性
IUPAC Name |
3-methyl-1H-[1,2,4]triazino[3,4-b]quinazoline-4,6-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N4O2/c1-6-9(16)15-10(17)7-4-2-3-5-8(7)12-11(15)14-13-6/h2-5H,1H3,(H,12,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQDREEREPRHZNB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NNC2=NC3=CC=CC=C3C(=O)N2C1=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![5-(dimethylamino)-2-{2-[4-(3-methylphenoxy)piperidin-1-yl]-2-oxoethyl}pyridazin-3(2H)-one](/img/structure/B5652988.png)
![thiochromeno[3,4-d]imidazol-4(1H)-one](/img/structure/B5652990.png)
![5-(dimethylamino)-2-{[5-(tetrahydrofuran-2-yl)-1,2,4-oxadiazol-3-yl]methyl}pyridazin-3(2H)-one](/img/structure/B5653009.png)
![4-({4-[4-ethyl-5-(1H-1,2,4-triazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidin-1-yl}carbonyl)pyridine](/img/structure/B5653016.png)
![1-(1,3-benzodioxol-5-ylcarbonyl)-3-[1-(cyclobutylmethyl)-1H-imidazol-2-yl]piperidine](/img/structure/B5653018.png)
![2-(pyridin-3-ylmethyl)-9-(4,4,4-trifluorobutanoyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5653024.png)

![N-[3-(1H-imidazol-1-yl)propyl]-1-methyl-2-(4-morpholinyl)-1H-benzimidazole-5-carboxamide](/img/structure/B5653037.png)
![1-(2-Chlorophenyl)-4-[(2-fluorophenyl)methyl]piperazine](/img/structure/B5653041.png)
![5,6-dimethoxy-2-[2-(3-methoxypiperidin-1-yl)-2-oxoethyl]isoquinolin-1(2H)-one](/img/structure/B5653042.png)
![N-[(4-methoxyphenyl)sulfonyl]-N-(2-phenylethyl)glycine](/img/structure/B5653048.png)

![ethyl 2-{[4-phenyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetate](/img/structure/B5653062.png)

